molecular formula C18H22ClN7O B2455884 N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 887213-07-2

N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2455884
CAS No.: 887213-07-2
M. Wt: 387.87
InChI Key: YLEVLSMYNHOLDD-UHFFFAOYSA-N
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Description

N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C18H22ClN7O and its molecular weight is 387.87. The purity is usually 95%.
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Properties

IUPAC Name

4-N-(4-chlorophenyl)-1-methyl-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN7O/c1-25-17-15(12-21-25)16(22-14-4-2-13(19)3-5-14)23-18(24-17)20-6-7-26-8-10-27-11-9-26/h2-5,12H,6-11H2,1H3,(H2,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEVLSMYNHOLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as a Janus kinase (JAK) inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused pyrazole and pyrimidine ring system. Its unique substituents, including a 4-chlorophenyl group and a morpholinoethyl moiety, enhance its biological activity and selectivity towards specific targets.

This compound functions primarily as an inhibitor of JAK kinases (JAK1, JAK2, JAK3, and TYK2). These kinases play pivotal roles in cytokine signaling pathways that regulate immune responses and hematopoiesis. By inhibiting these kinases, the compound disrupts critical signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy.

In Vitro Studies

Research indicates that this compound exhibits potent anti-cancer activity across various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), and others.
  • IC50 Values : In studies examining its anti-proliferative effects, this compound demonstrated IC50 values in the low micromolar range against these cell lines, indicating strong efficacy in inhibiting tumor growth.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(4-chlorophenyl)-3-methyl-6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidineSimilar core structureModerate anti-cancer activity
N6-butyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineDifferent substituentsTargeting protein kinases
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidinesDifferent fused ring systemPotent anti-cancer properties

This table illustrates how this compound stands out due to its specific substitution pattern that enhances binding affinity and selectivity towards certain enzymes compared to other similar compounds.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Lung Cancer : A study published in 2022 highlighted the compound's effectiveness against A549 lung cancer cells. The results showed significant inhibition of cell growth and induction of apoptosis through JAK pathway modulation.
  • Combination Therapy Research : Another investigation assessed the compound's role in combination therapies with existing chemotherapeutics. The findings suggested enhanced efficacy when used alongside traditional agents due to synergistic effects on JAK signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via condensation of 5-amino-1-methylpyrazole-4-carbonitrile with thiourea derivatives under basic conditions (e.g., KOH/EtOH) .
  • Step 2 : Introduction of the 4-chlorophenyl group at the N4 position using Buchwald-Hartwig coupling or SNAr reactions, requiring Pd-based catalysts and ligands like XPhos .
  • Step 3 : Functionalization of the N6 position with 2-morpholinoethyl groups via alkylation or reductive amination, often using DMF or DMSO as solvents .
  • Optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 2–4 hours) and improves yields by 15–20% . Purity (>95%) is confirmed via HPLC with a C18 column (acetonitrile/water gradient) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., morpholinoethyl protons at δ 2.4–3.1 ppm) . X-ray crystallography resolves 3D conformation, particularly the dihedral angle between pyrazolo and pyrimidine rings (~12–15°), critical for target binding .
  • Physicochemical Profiling : Determine logP via shake-flask method (predicted ~2.8) and solubility in PBS (typically <10 µM), guiding formulation for in vitro assays .

Q. What are the primary biological targets of this compound, and what assays validate its activity?

  • Methodological Answer : The compound inhibits protein kinases (e.g., CDK2/4/6, EGFR) via competitive ATP-binding site interactions. Key assays:

  • Kinase Inhibition : Use ADP-Glo™ assay (IC50 values: 10–50 nM for CDK4) with recombinant kinases .
  • Cellular Efficacy : Validate in MCF-7 (breast cancer) or A549 (lung cancer) cell lines via MTT assay (EC50: 0.5–2 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values across kinase inhibition studies?

  • Methodological Answer : Discrepancies often arise from assay conditions. Mitigate via:

  • Orthogonal Assays : Compare radiometric (e.g., 33P^{33}P-ATP) and fluorescence-based (e.g., Z′-LYTE™) methods to rule out false positives .
  • ATP Concentration : Standardize ATP levels (e.g., 1 mM) to mimic physiological conditions .
  • Data Normalization : Use staurosporine as a pan-kinase inhibitor control to calibrate activity .

Q. What strategies improve selectivity for CDK4 over structurally similar kinases (e.g., CDK2 or CDK6)?

  • Methodological Answer :

  • Structural Modifications : Replace the 2-morpholinoethyl group with bulkier substituents (e.g., piperazinyl) to exploit hydrophobic pockets in CDK4’s hinge region .
  • Computational Modeling : Perform molecular dynamics simulations (e.g., Schrödinger Suite) to predict steric clashes with CDK2 (RMSF analysis shows higher flexibility in CDK2’s activation loop) .
  • In Vitro Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to quantify selectivity ratios (e.g., >100-fold for CDK4 vs. CDK2) .

Q. How can researchers design experiments to correlate in vitro potency with in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetics : Measure plasma stability (t1/2 > 2 hours in murine models) and tissue distribution via LC-MS/MS .
  • Xenograft Models : Use NSG mice implanted with CDK4-dependent tumors (e.g., SJSA-1 osteosarcoma). Dose orally at 50 mg/kg BID; monitor tumor regression via caliper measurements and PET imaging .
  • Biomarker Analysis : Quantify phospho-Rb (Ser780) in tumor lysates via Western blot to confirm target engagement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

  • Methodological Answer :

  • 3D Model Optimization : Use spheroids (e.g., Matrigel-embedded HCT116) to mimic tumor microenvironments. Note that EC50 values in 3D are often 5–10× higher than 2D due to diffusion barriers .
  • Hypoxia Effects : Incubate spheroids under 1% O2 and measure HIF-1α levels; the compound may lose potency under hypoxia due to altered kinase dependency .

Tables for Key Data

Property Value/Method Reference
Synthetic Yield (Optimized)72% (microwave-assisted, 150°C, 2 hours)
CDK4 IC5018 ± 3 nM (ADP-Glo™ assay)
logP (Experimental)2.7 ± 0.2 (shake-flask, pH 7.4)
Plasma Stability (Mouse)t1/2 = 3.1 hours (50 mg/kg, PO)

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